1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid
CAS No.: 497163-88-9
Cat. No.: VC2176140
Molecular Formula: C12H12FNO4
Molecular Weight: 253.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497163-88-9 |
|---|---|
| Molecular Formula | C12H12FNO4 |
| Molecular Weight | 253.23 g/mol |
| IUPAC Name | 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H12FNO4/c13-8-3-1-7(2-4-8)11(16)14-6-9(15)5-10(14)12(17)18/h1-4,9-10,15H,5-6H2,(H,17,18) |
| Standard InChI Key | ZQKMWRGUSKTUKM-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1C(=O)O)C(=O)C2=CC=C(C=C2)F)O |
| Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)C2=CC=C(C=C2)F)O |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid features a pyrrolidine ring with a carboxylic acid group at position 2, a hydroxyl group at position 4, and a 4-fluorobenzoyl moiety attached to the nitrogen atom. The compound belongs to a family of modified proline derivatives where the nitrogen of the pyrrolidine ring has been functionalized with a fluorine-containing aromatic acyl group.
Physical and Chemical Properties
The physical properties of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid have been documented in chemical databases and are summarized in Table 1.
Table 1: Physical Properties of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂FNO₄ |
| Molecular Weight | 253.23 g/mol |
| CAS Number | 497163-88-9 |
| Melting Point | 205-208°C |
| Boiling Point | 502.2±50.0 °C (Predicted) |
| Density | 1.487±0.06 g/cm³ (Predicted) |
The compound exists as a solid at room temperature with a relatively high melting point, suggesting significant intermolecular forces likely due to hydrogen bonding capabilities from both the carboxylic acid and hydroxyl groups .
Structural Characterization
Spectroscopic Identifiers
While specific spectroscopic data for 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid is limited in available literature, information from related compounds can provide insight into its structural characteristics. For comparison, the closely related compound 1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid (which lacks the hydroxyl group) has the following identifiers:
-
SMILES: C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
-
InChI: InChI=1S/C12H12FNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17)
The addition of a hydroxyl group at position 4 of the pyrrolidine ring would modify these identifiers to reflect the increased oxygen content and altered stereochemistry.
Synthesis Approaches
Challenges in Synthesis
The synthesis of functionalized proline derivatives often faces challenges related to stereochemical control. For example, during fluorination reactions of hydroxyproline derivatives, researchers have noted issues with intramolecular side reactions that can affect stereochemical outcomes. As described in related literature, careful selection of protecting groups and reaction conditions is essential to prevent unwanted side reactions and maintain stereochemical integrity .
Structural Relationships to Other Compounds
Comparison with Related Derivatives
To better understand the significance of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid, it is valuable to compare it with structurally related compounds (Table 2).
Table 2: Comparison of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid | C₁₂H₁₂FNO₄ | 253.23 g/mol | 4-Hydroxy group, 4-fluorobenzoyl on nitrogen |
| 1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid | C₁₂H₁₂FNO₃ | 238.09 g/mol | Lacks 4-hydroxy group |
| cis-4-Fluoro-L-proline | C₅H₈FNO₂ | ~133.12 g/mol | Fluorine directly on ring position 4, no benzoyl group |
| (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid | C₁₂H₁₄FNO₂ | 223.25 g/mol (free base) | 2-Fluorobenzyl at position 4, no 4-hydroxy group |
The comparison illustrates how modifications to the core structure affect molecular properties. The addition of the 4-hydroxy group to 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid likely enhances hydrogen bonding capabilities compared to its non-hydroxylated analog .
Structure-Activity Relationship Considerations
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